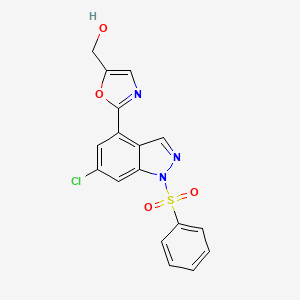

(2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol

Katalognummer B8698925

Molekulargewicht: 389.8 g/mol

InChI-Schlüssel: KEEISJGHQXBDBB-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US09102668B2

Procedure details

Zinc chloride (3.6 eq, 1.17 wt, 52.7 g) in tetrahydrofuran (5 vols, 225 ml) is cooled to 0 to 5° C. A solution of the ethyl oxazole-5-carboxylate (1.1 eq, 0.37 wt, 18.1 g, corrected for 92 wt % assay) in tetrahydrofuran (5 vols, 225 ml) is added to the vessel. The suspension is cooled to −10° C. (+/−5° C.) under a nitrogen atmosphere and a 1M solution of bis-(trimethylsilyl)-lithiumamide in tetrahydrofuran (1.80 eq, 4.30 vols, 193 ml) is added over 15 minutes maintaining the temperature at −10° C. (+/−5° C.). The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour. To the solution is added 6-chloro-4-iodo-1-(phenylsulfonyl)-1H-indazole (1.0 eq, 1.0 wt, 45.0 g) and tetrakis triphenylphosphine palladium (0.03 eq, 0.083 wt, 3.73 g) (the mixture is degassed with vacuum/nitrogen 3 times) and then heated to 60° C. (+/−3° C.) for at least 6 hours. The reaction is then checked by HPLC for completion. The reaction solution is cooled to 0° C. (+/−3° C.) and a solution of 25% w/w diisobutylaluminum hydride in toluene (4.0 eq, 6.4 vols, 288 ml) is added maintaining the temperature at <5° C. The resulting reaction solution is then stirred at 0° C. (+/−3° C.) for at least 1 hour. The reaction is then checked by HPLC (generic) for completion. The reaction mixture is added portion wise to a solution of citric acid (4.0 eq, 2.0 wt, 90 g) in water (10 vols, 450 ml) at 0° C. (+/−5° C.) over ˜1 h. The resulting solution is stirred at 20° C. for 15 minutes, extracted with ethyl acetate (10 vols, 450 ml), the organic layer is washed with water (2×3 vols, 2×135 ml) and filtered through a porosity 4 sinter. The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml) is added and the solution evaporated under reduced pressure (45° C., 50 mbar) to remove all traces of other solvents. To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes, the resulting reaction mixture is cooled to 20° C. over 3 hr and stirred at 20° C. for at least 15 hrs. The product is filtered, washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml), then washed with water (3 vols, 135 ml), then dried under high vacuum at 60° C. (±3° C.) to constant probe temperature to afford (2-(6-chloro-1-(phenylsulfonyl)-1H-indazol-4-yl)oxazol-5-yl)methanol as a beige solid.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

bis-(trimethylsilyl)-lithiumamide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

tetrakis triphenylphosphine palladium

Quantity

3.73 g

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[C:5]([C:6]([O:8]CC)=O)=[CH:4][N:3]=[CH:2]1.[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][N:18]2[S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:23])=[O:22])=[C:14](I)[CH:13]=1.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O.[Cl-].[Zn+2].[Cl-]>[Cl:11][C:12]1[CH:20]=[C:19]2[C:15]([CH:16]=[N:17][N:18]2[S:21]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)(=[O:22])=[O:23])=[C:14]([C:2]2[O:1][C:5]([CH2:6][OH:8])=[CH:4][N:3]=2)[CH:13]=1 |f:2.3,8.9.10|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

225 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

52.7 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Zn+2].[Cl-]

|

Step Two

|

Name

|

|

|

Quantity

|

18.1 g

|

|

Type

|

reactant

|

|

Smiles

|

O1C=NC=C1C(=O)OCC

|

|

Name

|

|

|

Quantity

|

225 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

bis-(trimethylsilyl)-lithiumamide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

193 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Four

|

Name

|

|

|

Quantity

|

45 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)I

|

[Compound]

|

Name

|

tetrakis triphenylphosphine palladium

|

|

Quantity

|

3.73 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[H-].C(C(C)C)[Al+]CC(C)C

|

|

Name

|

|

|

Quantity

|

288 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Six

|

Name

|

|

|

Quantity

|

90 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

|

Name

|

|

|

Quantity

|

450 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting solution is stirred under a nitrogen atmosphere at −10° C. (+/−5° C.) for 1 hour

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at −10° C. (+/−5° C.)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is degassed with vacuum/nitrogen 3 times) and

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then heated to 60° C. (+/−3° C.) for at least 6 hours

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution is cooled to 0° C. (+/−3° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature at <5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting reaction solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is then stirred at 0° C. (+/−3° C.) for at least 1 hour

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting solution is stirred at 20° C. for 15 minutes

|

|

Duration

|

15 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (10 vols, 450 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer is washed with water (2×3 vols, 2×135 ml)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a porosity 4 sinter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer is then evaporated under reduced pressure (45° C., 100 mbar) to 2 to 3 volumes, dimethyl sulphoxide (10 vols, 450 ml)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solution evaporated under reduced pressure (45° C., 50 mbar)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove all traces of other solvents

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the solution at 45° C. is added water (5 vols, 225 ml) dropwise over 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 20° C. over 3 hr

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at 20° C. for at least 15 hrs

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The product is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with a solution of dimethylsulphoxide:water (1:2) (2 vols, 90 ml)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (3 vols, 135 ml)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under high vacuum at 60° C. (±3° C.) to constant probe temperature

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C2C=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)C=1OC(=CN1)CO

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |